molecular formula C11H7ClN2S B8311396 2-Chloro-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine

2-Chloro-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine

Cat. No.: B8311396
M. Wt: 234.71 g/mol
InChI Key: PYMPQHSJRUVZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine is a useful research compound. Its molecular formula is C11H7ClN2S and its molecular weight is 234.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

4-[2-(6-chloropyridin-3-yl)ethynyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H7ClN2S/c1-8-14-10(7-15-8)4-2-9-3-5-11(12)13-6-9/h3,5-7H,1H3

InChI Key

PYMPQHSJRUVZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-iodopyridine (40 mmol, 10.0 g), 2-methyl-4-[(trimethylsilyl)ethynyl]-1,3-thiazole (40 mmol, 7.8 g), dichlorobis(triphenylphosphine)palladium(II) (2 mmol, 1.4 g), copper(I) iodide (4 mmol, 760 mg) and triethylamine (200 mmol, 28 mL) were added to deoxygenated DMF (200 mL) at room temperature. The reaction was then warmed to 60° C. and tetrabutylammonium fluoride (40 mmol, 40 mL of 1.0 M solution in THF) was added dropwise via syringe. Stirring continued for 2.5 hrs and the reaction contents were then poured in to a separatory funnel and partitioned with 1:1 hexanes:EtOAc (1000 mL) and water (500 mL). The organic layer was then washed with 5 portions of 5% NaCl (250 mL each). The combined aqueous layers were back-extracted with 1:1 hexanes:EtOAc (500 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was chromatographed on SiO2, eluting with 1:1 EtOAc:hexanes to afford 2-chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine as a tan solid. 1H-NMR (CDCl3, 300 MHz) δ 8.57 (s, 1H), 7.77 (d, 1H), 7.45 (s, 1H), 7.32 (d, 1H), 2.75 (s, 3H). MS (ESI) 235.2 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
760 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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